![molecular formula C18H19ClN4O5 B5545056 3-methyl-2,6-bis(4-nitrophenyl)-4-piperidinone oxime hydrochloride](/img/structure/B5545056.png)
3-methyl-2,6-bis(4-nitrophenyl)-4-piperidinone oxime hydrochloride
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Description
The compound belongs to the broader family of piperidinone oximes, which are recognized for their intriguing molecular structures and potential for various applications in chemistry and pharmacology. These substances often serve as key intermediates in the synthesis of more complex molecules with desirable biological activities.
Synthesis Analysis
The synthesis of piperidinone oxime derivatives typically involves a multi-step process that starts with the condensation of aldehydes with acetone and ammonium acetate to form the piperidinone core, followed by methylation and oximation to introduce the oxime functional group (Harini et al., 2014). The synthesis process can vary based on the substituents being introduced to the piperidinone ring.
Molecular Structure Analysis
The molecular structure of piperidinone oximes is characterized by their conformational preferences, which are significantly influenced by the substituents attached to the piperidinone ring. NMR spectroscopic analysis has revealed that these compounds predominantly adopt boat conformations, with the aryl groups positioned in the flagpole position and methyl groups in axial and equatorial orientations (Muthukumaran et al., 2019).
Chemical Reactions and Properties
Piperidinone oximes undergo various chemical reactions, including condensation with aromatic diazonium salts to afford arylhydrazonal derivatives, which can further react with active methylene compounds or hydroxylamine hydrochloride to yield a range of heterocyclic compounds (Abdallah et al., 2007). These reactions highlight the chemical versatility and reactivity of the piperidinone oxime scaffold.
Physical Properties Analysis
The physical properties of piperidinone oximes, such as solubility, melting points, and crystallinity, are influenced by their molecular structure and the nature of substituents. Crystallographic studies provide insight into the solid-state structure, revealing details like molecular conformation, crystal packing, and intermolecular interactions, which can affect the compound's physical behavior (Aydinli et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are shaped by the functional groups present in the piperidinone oxime derivatives. The oxime and nitro groups introduce sites for potential nucleophilic and electrophilic reactions, respectively, making these compounds versatile intermediates for further synthetic modifications (Thangamani, 2020).
Scientific Research Applications
Conformational Analysis
Conformational studies of piperidinone oxime derivatives, such as those detailed by Muthukumaran et al. (2019), provide foundational knowledge on the stereochemistry of these compounds. Through NMR spectra analysis, the research identifies specific conformations and orientations of substituent groups, offering insights into the structural properties that could influence the reactivity and interaction of 3-methyl-2,6-bis(4-nitrophenyl)-4-piperidinone oxime hydrochloride with other molecules (Muthukumaran, Chakkaravarthy, Pandiarajan, & Senthilkumar, 2019).
Synthesis and Biological Potential
The synthesis and exploration of novel piperidin-4-one oxime esters, as conducted by Harini et al. (2014), reveal efficient protocols and the biological potential of these compounds. This study indicates the versatility of piperidinone oximes in generating compounds with significant antioxidant and antimicrobial properties, suggesting potential research avenues for 3-methyl-2,6-bis(4-nitrophenyl)-4-piperidinone oxime hydrochloride in similar applications (Harini, Kumar, Peethambar, Rangaswamy, & Naik, 2014).
Antimicrobial and Antioxidant Activities
Thiazole-based piperidinone oximes synthesized and evaluated by Harini et al. (2017) highlight the compound's antimicrobial and antioxidant activities. The study demonstrates the influence of substituents on the piperidinone oxime core's biological activity, offering a template for evaluating the potential efficacy of 3-methyl-2,6-bis(4-nitrophenyl)-4-piperidinone oxime hydrochloride in similar contexts (Harini, Kumar, Rangaswamy, & Naik, 2017).
properties
IUPAC Name |
(NZ)-N-[3-methyl-2,6-bis(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5.ClH/c1-11-16(20-23)10-17(12-2-6-14(7-3-12)21(24)25)19-18(11)13-4-8-15(9-5-13)22(26)27;/h2-9,11,17-19,23H,10H2,1H3;1H/b20-16-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBZFJXEYROPHG-LRZQPWDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(CC1=NO)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1C(NC(C/C1=N/O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(NZ)-N-[3-methyl-2,6-bis(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine;hydrochloride |
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